RuCl2[(R)-xylbinap][(R)-daipen]
CAS No.:
Cat. No.: VC13582250
Molecular Formula: C71H74Cl2N2O2P2Ru
Molecular Weight: 1221.3 g/mol
* For research use only. Not for human or veterinary use.
![RuCl2[(R)-xylbinap][(R)-daipen] -](/images/structure/VC13582250.png)
Specification
Molecular Formula | C71H74Cl2N2O2P2Ru |
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Molecular Weight | 1221.3 g/mol |
IUPAC Name | [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
Standard InChI | InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 |
Standard InChI Key | UTQCNMRDWASSEC-OEGAAENXSA-L |
Isomeric SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Canonical SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
RuCl₂[(R)-XylBINAP][(R)-DAIPEN] possesses the molecular formula C₇₁H₇₄Cl₂N₂O₂P₂Ru and a molecular weight of 1,221.3 g/mol . The IUPAC name delineates its intricate structure:
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium.
Key Structural Features:
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XylBINAP Ligand: A binaphthyl backbone with 3,5-dimethylphenyl groups on phosphorus, creating a sterically congested environment that dictates enantioselectivity .
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DAIPEN Ligand: A chiral diamine with 4-methoxyphenyl substituents, facilitating hydrogen bonding and substrate alignment .
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Octahedral Geometry: The ruthenium center adopts an OC-6-14 configuration, with chloride ligands in axial positions.
Property | Value | Source |
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CAS Number | 220114-32-9 | |
Topological Polar SA | 70.5 Ų | |
Hydrogen Bond Donors | 2 | |
Rotatable Bonds | 13 |
Catalytic Mechanisms and Enantioselectivity
Asymmetric Hydrogenation
The catalyst operates via a monohydride mechanism, where the ruthenium center coordinates the ketone substrate, followed by sequential hydrogen transfer . Key steps include:
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Substrate Binding: The ketone oxygen interacts with the ruthenium-bound hydride, while aromatic groups on XylBINAP induce steric bias.
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Hydride Transfer: The pro-R hydrogen transfers to the carbonyl carbon, forming a ruthenium alkoxide intermediate.
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Protonolysis: A proton from the DAIPEN ligand’s amine group completes the reduction, yielding the chiral alcohol .
Stereochemical Control
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Ligand Chirality: The (R)-configuration of both XylBINAP and DAIPEN ensures matched stereochemical induction, achieving enantiomeric excess (ee) >95% for substrates like acetophenone .
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Non-Covalent Interactions: Methoxy groups on DAIPEN participate in CH/π interactions, stabilizing transition states.
Applications in Synthetic Chemistry
Pharmaceutical Synthesis
RuCl₂[(R)-XylBINAP][(R)-DAIPEN] has been pivotal in synthesizing chiral intermediates for:
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β-Adrenergic Blockers: Enantioselective hydrogenation of aryl ketones to produce (S)-propranolol precursors .
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Antiviral Agents: Catalytic asymmetric reduction of cyclic ketones for oseltamivir analogs .
Material Science
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Chiral Polymers: Used to synthesize optically active polyesters for liquid crystal displays.
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Nanoparticle Synthesis: Serves as a precursor for chiral ruthenium nanoparticles with applications in asymmetric catalysis .
Environmental Chemistry
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Pollutant Degradation: Facilitates reductive dehalogenation of chlorinated pollutants via hydrogen transfer .
Comparative Analysis with Related Catalysts
Key Advantages:
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Superior ee for sterically hindered ketones due to XylBINAP’s dimethylphenyl groups .
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Broader functional group tolerance compared to BINAP-based analogs.
Precaution | Recommendation |
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Personal Protection | Nitrile gloves, safety goggles |
Ventilation | Use in fume hood |
Storage | -20°C under argon |
Recent Advances and Future Directions
Innovations in Catalyst Design
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Immobilized Systems: Heterogenization on mesoporous silica improves recyclability (5 cycles without loss of activity).
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Photoactivated Catalysis: UV irradiation enhances turnover frequency (TOF) by 150% in ketone hydrogenation .
Emerging Applications
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